1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is known that compounds with similar structures can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways . For instance, they can cause resonance stabilization at the benzylic position, which can lead to substitutions at this position .
Pharmacokinetics
For instance, the presence of a bromophenyl group can affect the compound’s solubility and stability, which can in turn influence its absorption and distribution .
Result of Action
Compounds with similar structures have been known to exhibit various pharmacological effects .
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability can be affected by factors such as temperature and pH . Furthermore, the compound’s action and efficacy can be influenced by the presence of other substances in its environment .
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics . The interaction with these enzymes can lead to the modulation of their activity, either inhibiting or enhancing their catalytic functions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can impact gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by forming covalent adducts with their active sites . This inhibition can alter the enzyme’s activity, leading to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound has been shown to localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with key biomolecules and modulate their functions. Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the bromophenyl and aldehyde groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The bromophenyl group can be introduced via a substitution reaction, and the aldehyde group can be added through formylation reactions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by ensuring consistent reaction conditions and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-1H-1,2,4-triazole-3-thiol
- 1-(4-Bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid
- 1-(4-Bromophenyl)-1H-1,2,3-triazole-5-methanol
Uniqueness: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and interactions. This compound’s structure provides a versatile platform for the development of new molecules with diverse biological and chemical properties .
Properties
IUPAC Name |
1-(4-bromophenyl)triazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYPLKFLNXZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581799 | |
Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916151-04-7 | |
Record name | 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.